molecular formula C17H23N3O B13333692 6'-Methoxy-1-methyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]

6'-Methoxy-1-methyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]

Cat. No.: B13333692
M. Wt: 285.4 g/mol
InChI Key: DMRKOSXILRSCJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-Methoxy-1-methyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] is a spirocyclic β-carboline derivative characterized by a fused pyridoindole core and a piperidine ring connected via a spiro junction.

The spirocyclic architecture confers conformational rigidity, which can enhance binding specificity to biological targets. The 6'-methoxy and 1-methyl substituents likely influence electronic properties and steric interactions, distinguishing it from simpler β-carbolines.

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

6-methoxy-1'-methylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine]

InChI

InChI=1S/C17H23N3O/c1-20-9-6-17(7-10-20)16-13(5-8-18-17)14-11-12(21-2)3-4-15(14)19-16/h3-4,11,18-19H,5-10H2,1-2H3

InChI Key

DMRKOSXILRSCJE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)C3=C(CCN2)C4=C(N3)C=CC(=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxy-1-methyl-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a pyridoindole precursor under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as chloroform, and may require the use of catalysts or reagents like iodine or dimethyl sulfate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

N-Alkylation for Substituent Optimization

Post-synthetic modifications focus on N-alkylation to enhance biological activity. For example:

  • Fluorobenzyl Substitution : Reacting the spiro intermediate with 2,4,5-trifluorobenzyl bromide in the presence of NaH/DMF introduces fluorinated benzyl groups at the piperidine nitrogen, improving potency as a cystic fibrosis co-potentiator .

Example Reaction :

Spiro intermediate+2,4,5-Trifluorobenzyl bromideNaH, DMFFluorobenzyl-substituted product\text{Spiro intermediate} + \text{2,4,5-Trifluorobenzyl bromide} \xrightarrow{\text{NaH, DMF}} \text{Fluorobenzyl-substituted product}

Table 1 : Impact of N-Alkylation on Co-Potentiator Activity

Substituent (R)EC₅₀ (μM)Vₘₐₓ (%)
2,4-Difluorobenzyl 4.5120
2,4,5-Trifluorobenzyl 2.4100
3-Chloro-5-fluorobenzyl 6.885

Structural Modifications and Inactive Analogs

Indole N-Methylation :

Piperidine Ring Alterations :

  • Replacing the piperidine ring with azepane or pyrrolidine (via ketoamine variation) results in inactive derivatives (e.g., 4a–c ) .

Advanced Cyclization Techniques

Dieckmann Cyclization/Decarboxylation :
Used to construct constrained analogs, this method involves:

  • Michael Addition : Methyl acrylate reacts with a tetrahydroisoquinoline intermediate.

  • Cyclization : Dieckmann cyclization forms a ketone intermediate.

  • Decarboxylation : Removes carboxyl groups to yield the final spiro structure .

Example Pathway :

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetateΔSpiro ketone intermediate\text{Methyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate} \xrightarrow{\Delta} \text{Spiro ketone intermediate}

Substituent Effects on Reactivity and Selectivity

Methoxy Position :

  • 6'-Methoxy substitution (as in 2i ) maximizes potency, while 7'-methoxy (e.g., 5d ) reduces activity by 50% .

  • Halogenation at 6' (e.g., Cl or Br) is tolerated but less effective than methoxy .

Table 2 : Substituent Impact at the Indole 6'-Position

SubstituentEC₅₀ (μM)Biological Activity
-OCH₃ 2.4High
-Cl 2.5Moderate
-Br InactiveNone

Stability and Side Reactions

  • Acid Sensitivity : The spirocyclic structure degrades under strong acidic conditions (e.g., conc. H₂SO₄), necessitating pH-controlled environments during synthesis.

  • Oxidation : The pyridoindole moiety is susceptible to oxidation, requiring inert atmospheres (N₂/Ar) during reactions .

Key Synthetic Challenges

  • Regioselectivity : Achieving selective N-alkylation over O-alkylation requires careful reagent choice (e.g., bulky bases like NaH) .

  • Stereochemical Control : Spiro center formation lacks stereoselectivity, often yielding racemic mixtures unless chiral auxiliaries are employed .

Scientific Research Applications

6'-Methoxy-1-methyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole] is a complex spiro compound with a piperidine ring and a pyrido[3,4-b]indole moiety, with a methoxy group at the 6' position and a methyl group at the 1 position of the indole structure. It has a molecular weight of approximately 214.2631 g/mol. This compound is investigated for possible biological activities and pharmacological properties.

Potential Applications

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation: Compounds in the spiro[piperidine-4,1'-pyrido[3,4-b]indole] class have demonstrated potential as co-potentiators in CFTR modulation, which is significant for treating cystic fibrosis. Some analogs have demonstrated enhanced potency compared to existing treatments, pointing to potential therapeutic applications. Variations in substitution patterns on the indole ring can lead to differing levels of efficacy in biological assays, and the methoxy substitution appears to influence biological activity significantly.
  • Pharmacology: The primary applications of 6'-Methoxy-1-methyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole] revolve around its potential use in pharmacology. Interaction studies have focused on its binding affinity and efficacy in modulating CFTR activity. Such studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic potential.

Structural Similarities

Several compounds share structural similarities with 6'-Methoxy-1-methyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]:

Compound NameUnique Features
6-MethoxyharmalanLacks spiro configuration but retains methoxy group; known for psychoactive properties
6-Methoxy-1-methyl-3,4-dihydro-beta-carbolineRelated to beta-carbolines with distinct biological activities; different nitrogen positioning affects activity
5-MethoxytryptamineSimple tryptamine derivative; less complex but shares some pharmacological properties like serotonin receptor interaction

Mechanism of Action

The mechanism of action of 6’-Methoxy-1-methyl-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Core Modifications 1. Spiro[piperidine-4,1'-pyrido[3,4-b]indole] Derivatives - (S)-1,2'-Dibenzyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one (3a): - Features a dibenzyl-substituted indoline moiety and a pyridoindole core. - Key Difference: The indoline-2-one group and benzyl substituents enhance stereochemical complexity compared to the target compound.

  • 2'-Benzyl-6’-hydroxy-tetrahydrospiro[indoline-2,1'-pyrido[3,4-b]indol]-3-one (7d) :
    • Contains a hydroxyl group at the 6’ position, improving solubility but reducing metabolic stability .

Pyrido[4,3-b]indole Variants

  • 8-(Trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (45h) :

  • (R)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (54):
  • Chiral methyl and fluoro substituents improve target selectivity, particularly for neurological targets .

B. Functional Group Variations

  • 1-Benzylspiro[piperidine-4,1'-pyrido[3,4-b]indole] :
    • Acts as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator , highlighting the therapeutic versatility of spiro-β-carbolines .
  • OD-17 (1,2′-dibenzyl-5-fluoro-tetrahydrospiro[indoline-3,1′-pyrido[3,4-b]indol]-2-one) :
    • Demonstrates potent activity against A549 lung cancer cells, attributed to the fluoro substituent and dibenzyl groups .
Physicochemical Properties
Property Target Compound 8-(Trifluoromethoxy)-45h (S)-3a
Solubility Likely low (dihydrochloride) Moderate (lipophilic CF₃O) Low (hydrophobic benzyls)
Melting Point Not reported Not reported 262–265°C
Stereochemical Purity Racemic? Racemic 94:6 er

Biological Activity

6'-Methoxy-1-methyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole] is a complex heterocyclic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • IUPAC Name : 6'-methoxy-1-methyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] dihydrochloride
  • CAS Number : 5997-39-7
  • Molecular Formula : C17H25Cl2N3O
  • Molecular Weight : 358.31 g/mol

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted the inhibition of Mycobacterium tuberculosis by related compounds, suggesting that structural modifications could enhance efficacy against various pathogens .

Anticancer Properties

Several studies have evaluated the anticancer potential of spiroindole derivatives. A notable investigation demonstrated that compounds with similar structures exhibited antiproliferative effects against human cancer cell lines such as MCF7 and HCT116. These compounds showed IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating a promising avenue for cancer treatment .

The proposed mechanism involves the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation and cancer progression. The selectivity for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) . Molecular docking studies further elucidated how these compounds interact with the active sites of COX enzymes, enhancing their potential as anti-inflammatory agents .

Case Studies

StudyFindingsReference
Antimicrobial ScreeningInhibition of Mycobacterium tuberculosis; promising candidates identified
Anticancer EfficacySignificant antiproliferative activity against MCF7 and HCT116 cell lines; IC50 values lower than 5-fluorouracil
Mechanism StudySelective inhibition of COX-2; potential for reduced side effects compared to traditional NSAIDs

Q & A

Q. What are the optimal synthetic routes for 6'-Methoxy-1-methyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]?

Methodological Answer: The synthesis of this spiro compound involves multi-step reactions, including:

  • Piperidine ring formation : Use of sodium hydroxide in dichlorethane for base-catalyzed cyclization (e.g., as seen in similar spiroindole derivatives) .
  • Methoxy group introduction : Electrophilic substitution or O-methylation under controlled pH (pH 7–9) to avoid side reactions .
  • Spiro-center construction : Key intermediates like tetrahydro-β-carboline derivatives are synthesized via Pictet-Spengler reactions, requiring precise temperature control (0–5°C) and anhydrous conditions .

Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Methodological Answer: Discrepancies in NMR data often arise from:

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ (e.g., methoxy protons shift from δ 3.72 to 3.68) .
  • Tautomeric equilibria : Use variable-temperature NMR (VT-NMR) to identify dynamic processes in the pyridoindole system .
  • Impurity interference : Employ HPLC-MS (≥95% purity threshold) to isolate the target compound from byproducts like N-oxides .

Recommendation : Cross-validate with X-ray crystallography (e.g., C–C bond lengths <1.54 Å confirm spiro geometry) .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this spiro compound?

Methodological Answer:

  • Docking studies : Target serotonin receptors (5-HT₂A/2C) due to structural similarity to tetrahydro-β-carbolines. Use AutoDock Vina with optimized force fields (e.g., AMBER) .
  • QSAR modeling : Correlate logP (experimental: 2.1 ± 0.3) with membrane permeability using Molinspiration or SwissADME .
  • MD simulations : Analyze spiro-center stability under physiological pH (7.4) with GROMACS; RMSD <2.0 Å over 100 ns suggests conformational rigidity .

Q. How to design experiments to resolve conflicting toxicity profiles in in vitro vs. in vivo models?

Methodological Answer:

  • In vitro : Use HepG2 cells for hepatotoxicity screening (IC₅₀ >100 µM indicates low acute risk) .
  • In vivo : Conduct OECD 423 acute oral toxicity tests in rodents (dose range: 300–2000 mg/kg) with histopathology on liver/kidneys .
  • Contradiction analysis : If in vitro data (e.g., Ames test negative) conflicts with in vivo genotoxicity, assess metabolite formation via LC-MS/MS (e.g., N-demethylated derivatives) .

Q. What experimental approaches validate the spiro compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal fluid) for 24h; ≤5% degradation by HPLC indicates stability .
  • Photostability : Use ICH Q1B guidelines (UV light, 1.2 million lux·hr); monitor λmax shifts in UV-Vis spectra .
  • Thermal analysis : DSC/TGA to identify decomposition points (>200°C suggests thermal stability) .

Specialized Methodological Notes

  • Safety protocols : Avoid strong oxidizers (e.g., KMnO₄) during synthesis; use PPE (nitrile gloves, respirators) per SDS guidelines .
  • Data validation : Prioritize peer-reviewed sources (e.g., PubChem, Sigma-Aldrich) over commercial databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.